2-Methylpyridine-3-boronic acid
Overview
Description
2-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related boronic acids and pyridine derivatives, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are closely related to this compound, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . This method provides a single regioisomeric product and is applicable to the synthesis of various pyridine libraries. Additionally, the use of boric acid as a catalyst in the esterification of alpha-hydroxycarboxylic acids suggests that boronic acids can participate in catalytic cycles, potentially including those involving this compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those substituted with boronic acid groups, is characterized by the presence of a pyridine ring—a heterocyclic aromatic ring with one nitrogen atom. The substitution pattern on the pyridine ring can significantly influence the electronic properties of the molecule. For example, the molecular and crystal structure of a related compound, 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine, has been studied using X-ray diffraction, revealing a nearly planar bicyclic portion of the molecule and weak intermolecular hydrogen bonds . These structural features are likely to be relevant to this compound as well.
Chemical Reactions Analysis
Boronic acids, including pyridine-boronic acid derivatives, are known for their versatility in chemical reactions. They can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds . The electrophilic activation of unprotected maltols via reversible covalent bonds with boronic acids has also been reported, which underscores the potential of boronic acids in facilitating bond formation under mild conditions . These reactions are indicative of the types of chemical transformations that this compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the detection and differentiation of diol-containing bioanalytes using fluorinated boronic acid-appended bipyridinium salts . Furthermore, the volatility of boronic acids has been exploited in a facile transesterification approach to synthesize boronic acids, which may be applicable to the synthesis and purification of this compound . The electrochemical behavior of a related compound, 3-methylpyridine, at a boron-doped diamond electrode, suggests that boronic acid derivatives may also exhibit interesting electrochemical properties .
Scientific Research Applications
Electroorganic Synthesis and Wastewater Treatment
One study focused on the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This process is applicable to electroorganic synthesis and wastewater treatment, showing how boronic acid derivatives can play a role in environmental remediation and chemical synthesis (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Catalysis and Enantioselective Synthesis
Boronic acids are known for their catalytic properties. A remarkable application includes boronic acid-catalyzed, highly enantioselective aza-Michael additions. This particular study showcases the use of a chiral boronic acid catalyst for synthesizing densely functionalized cyclohexanes, underscoring the compound's role in asymmetric synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing and Detection Applications
Boronic acids, including derivatives similar to 2-Methylpyridine-3-boronic acid, have been extensively used in the development of selective fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, demonstrating the compound's utility in biomedical and environmental monitoring applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Pharmaceutical Applications
In the pharmaceutical domain, boronic acid compounds, including those based on the structure of this compound, have been explored for their potential as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics that recognize biologically important saccharides. These studies highlight the versatile role of boronic acids in drug development and therapeutic interventions (Yang, Gao, & Wang, 2003).
Mechanism of Action
Target of Action
2-Methylpyridine-3-boronic acid is a type of organoboron compound Organoboron compounds are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry. The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may be readily prepared and is generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of chemistry, including pharmaceuticals and materials science .
Action Environment
The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . .
properties
IUPAC Name |
(2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMYNQPIICYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602581 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
899436-71-6 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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